![molecular formula C17H19NO4S B5741230 N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5741230.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TMB-4, is a sulfonamide compound that has gained significant attention in scientific research. TMB-4 has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in various applications.
Mechanism of Action
The mechanism of action of TMB-4 involves the inhibition of bacterial cell wall synthesis. TMB-4 targets the bacterial enzyme MurA, which is responsible for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting MurA, TMB-4 prevents the synthesis of peptidoglycan, leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, TMB-4 has also been found to exhibit other biochemical and physiological effects. TMB-4 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. TMB-4 has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
TMB-4 has several advantages for use in lab experiments. It is a highly potent compound, making it effective at low concentrations. TMB-4 also exhibits a broad spectrum of activity against different bacterial strains, making it a versatile compound for use in various applications. However, TMB-4 also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, TMB-4 has not been extensively studied for its toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of TMB-4. One area of research is the development of new antibiotics based on the structure of TMB-4. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of TMB-4 for the treatment of various diseases. Additionally, the toxicity of TMB-4 needs to be further studied to determine its safety for use in various applications.
Synthesis Methods
TMB-4 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting intermediate is then reacted with an amine to form TMB-4.
Scientific Research Applications
TMB-4 has been extensively studied for its antimicrobial properties. It has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. TMB-4 has also been found to be effective against drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-12(2)17(13(3)7-11)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFXEIMBAEIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzo[1,3]dioxol-5-ylmethyl-2,4,6-trimethyl-benzenesulfonamide |
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